Amyl nitrate

Description

Structure

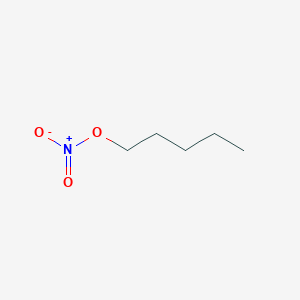

2D Structure

3D Structure

Properties

IUPAC Name |

pentyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNWZBCBUUSSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058708 | |

| Record name | Amyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amyl nitrate appears as a clear colorless liquid with an ether-like odor. Flash point 118 °F. About the same density as water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used as an additive for diesel fuels., Clear colorless liquid with an ether-like odor; [CAMEO] | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

292 to 314 °F at 760 mmHg (USCG, 1999), 150 °C (unstable), BP: 145 °C | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

120 °F (USCG, 1999), 118 °F (48 °C) - open cup, 125 °F (open cup) | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 360 mg/L at 25 °C, In water, 0.3% | |

| Record name | n-Amyl nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1 at 68 °F (USCG, 1999), 0.99 | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.07 [mmHg], 5.07 mm Hg at 25 °C | |

| Record name | Amyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Amyl nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly yellow liquid, Liquid | |

CAS No. |

1002-16-0 | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z77A64H8TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Amyl nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-190 °F (USCG, 1999) | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Amyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl nitrate, systematically known as pentyl nitrate, is an organic compound belonging to the alkyl nitrate class. It is the ester formed from amyl alcohol and nitric acid.[1] While often confused with the more commonly known amyl nitrite, this compound possesses distinct chemical and physical properties.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and the well-established vasodilatory mechanism of action of this compound, which it shares with other organic nitrates.

Chemical Structure and Identification

This compound is characterized by a five-carbon alkyl chain (the amyl group) attached to a nitrate functional group via an oxygen atom.

IUPAC Name: pentyl nitrate[3]

Molecular Formula: C₅H₁₁NO₃[1][3][4]

Canonical SMILES: CCCCCO--INVALID-LINK--[O-]

InChI: InChI=1S/C5H11NO3/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3[5]

Molecular Weight: 133.15 g/mol [3][6]

Chemical Structure Diagram

Caption: 2D structure of this compound (pentyl nitrate).

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic ether-like or fruity odor.[3][4][5] It is a flammable and oxidizing substance.[7][8]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless to slightly yellow liquid | [3][4] |

| Odor | Ether-like, fruity | [3][4][5] |

| Boiling Point | 145–157 °C (293-315 °F) | [4] |

| Melting Point | -123.2 °C | [9] |

| Flash Point | 48–52 °C (118-126 °F) | [4] |

| Density | ~1.0 g/cm³ | [8][9] |

| Solubility in Water | Low, approximately 0.36 g/L at 25 °C | [4] |

| Vapor Pressure | 3.55 mmHg at 25 °C | [7][9] |

Table 2: Chemical Properties and Hazards of this compound

| Property | Description | Source(s) |

| Flammability | Flammable liquid and vapor. | [3][7] |

| Reactivity | Oxidizing agent; can react violently with reducing materials. | [7][8] |

| Decomposition | Decomposes on heating or exposure to flame, producing toxic oxides of nitrogen. | [3][7][8] |

| Stability | Can be unstable if heated. | [10] |

| Health Hazards | Causes skin and serious eye irritation. Inhalation or ingestion may lead to headache, nausea, and methemoglobinemia. | [3][8] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of alkyl nitrates involves the esterification of the corresponding alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid.

Materials:

-

Amyl alcohol (pentan-1-ol)

-

Concentrated nitric acid

-

Concentrated sulfuric acid (catalyst)

-

Distilled water

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Reaction flask with stirring and temperature control

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine amyl alcohol and water in a reaction vessel equipped with a stirrer and a thermometer.

-

Slowly add concentrated nitric acid to the mixture while maintaining constant stirring and cooling to prevent excessive heat generation.

-

Carefully add a measured amount of concentrated sulfuric acid to catalyze the esterification.

-

Allow the reaction to proceed until completion, at which point the mixture will separate into two layers.

-

Isolate the upper organic layer, which is the crude this compound, using a separatory funnel.

-

Wash the crude product with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water.

-

Dry the this compound over anhydrous magnesium sulfate.

-

Purify the final product by distillation to remove any remaining impurities.

Safety Precautions: This synthesis involves the use of strong acids and produces a flammable and potentially explosive compound. It must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a lab coat.

In Vitro Vasodilation Assay using Wire Myography

This protocol describes a common method for assessing the vasodilatory effects of compounds like this compound on isolated blood vessels.

Materials:

-

Isolated arterial rings (e.g., from rat aorta)

-

Wire myograph system

-

Physiological salt solution (PSS), aerated with 95% O₂ and 5% CO₂

-

Vasoconstricting agent (e.g., phenylephrine)

-

This compound solution

-

Data acquisition system

Procedure:

-

Mount the isolated arterial rings in the wire myograph chambers containing aerated PSS at 37°C.

-

Allow the vessels to equilibrate under a set tension.

-

Induce vasoconstriction with a sub-maximal concentration of phenylephrine to achieve a stable contraction.

-

Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to the bath.

-

Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve is complete.

-

Analyze the data to determine the potency (EC₅₀) and efficacy of this compound as a vasodilator.

Mechanism of Action and Signaling Pathway

The primary pharmacological action of this compound is vasodilation, which is mediated by the release of nitric oxide (NO). This mechanism is shared with other organic nitrates and nitrites.

Upon administration, this compound is metabolized, releasing nitric oxide. NO, a potent signaling molecule, diffuses into vascular smooth muscle cells. In the smooth muscle, NO activates the enzyme soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium. The net effect is the relaxation of vascular smooth muscle, resulting in vasodilation. This widening of blood vessels reduces both preload and afterload on the heart, decreasing myocardial oxygen demand.

Vasodilator Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a potential vasodilator like this compound.

Experimental Workflow for Vasodilator Drug Discovery

Caption: A typical experimental workflow for evaluating a vasodilator compound.

References

- 1. echemi.com [echemi.com]

- 2. Human Vascular Microphysiological System for in vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H11NO3 | CID 61250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Amyl nitrite - Wikipedia [en.wikipedia.org]

- 8. Amyl_nitrite [bionity.com]

- 9. Cas 1002-16-0,N-AMYL NITRATE | lookchem [lookchem.com]

- 10. Nitrite, NO and hypoxic vasodilation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Amyl Nitrate from Amyl Alcohol and Nitric Acid

This technical guide provides an in-depth overview of the synthesis of amyl nitrate from amyl alcohol, with a focus on a continuous process utilizing a mixed acid nitrating agent. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

It is important to distinguish between this compound (C₅H₁₁ONO₂) and amyl nitrite (C₅H₁₁ONO). While both are esters derived from amyl alcohol, their synthesis methods and reagents differ. This compound is synthesized using nitric acid (HNO₃), typically in the presence of sulfuric acid, as detailed in this guide. Amyl nitrite, on the other hand, is prepared using nitrous acid (HONO) or a salt like sodium nitrite.[1][2][3] This document focuses exclusively on the synthesis of This compound .

The synthesis of nitrate esters of monohydric alcohols like amyl alcohol can be challenging due to potential side reactions that reduce yield and product quality and can pose safety hazards.[4] The use of a mixed acid (sulfuric and nitric acid) under controlled conditions allows for an efficient and high-yield continuous production process.[4]

Experimental Protocols

The following protocol is based on a continuous nitration process for manufacturing this compound, as described in U.S. Patent 2,618,650A.[4] This method is designed to be economical and produce a high-purity, stable product.

Materials and Equipment:

-

Reactants:

-

Primary Amyl Alcohols (Isomeric mixture)

-

Mixed Acid: A pre-mixed solution of nitric acid, sulfuric acid, and water. A typical composition is 20% nitric acid, 68% sulfuric acid, and 12% water by weight.[4]

-

-

Equipment:

-

Continuous flow reactor system with precise temperature control.

-

Separate feed pumps for amyl alcohol and mixed acid.

-

A separation vessel or centrifuge to separate the this compound product from the spent acid.

-

Washing and drying apparatus for product purification.

-

Procedure:

-

Preparation of Reactants:

-

Prepare the mixed acid by carefully adding the specified proportions of concentrated sulfuric acid and nitric acid to water, ensuring adequate cooling as the process is exothermic.

-

-

Reaction Setup:

-

Establish a continuous flow of both the amyl alcohol and the mixed acid into the reactor. The flow rates should be calibrated to achieve the desired stoichiometric ratio. A slight excess (e.g., 6%) of nitric acid relative to the alcohol may be used.[4]

-

-

Nitration Reaction:

-

Maintain the reaction under moderate temperature conditions within the reactor.

-

The contact time for the reactants in the reactor should be controlled, for example, around 3 minutes.[4]

-

-

Separation:

-

The effluent from the reactor, containing this compound and spent acid, is continuously fed into a separator.

-

Due to density differences, the this compound forms a separate layer from the spent acid and can be decanted or otherwise separated.

-

-

Purification (General Steps - not detailed in the primary source):

-

The crude this compound is typically washed to remove residual acids. A wash with a dilute sodium bicarbonate solution followed by water is a common procedure for neutralizing and removing acid from organic esters.

-

The washed product is then dried using a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride.

-

For higher purity, distillation of the dried product can be performed.

-

Data Presentation

The following table summarizes quantitative data from several example runs of a continuous this compound synthesis process.[4]

| Parameter | Example I | Example II | Example III |

| Reactants | |||

| Amyl Alcohols (parts) | 1360 | 1300 | 1027 |

| Mixed Acid (parts) | 5160 | 5346 | 3865 |

| Reaction Conditions | |||

| Duration (minutes) | N/A | 20 | 15 |

| Contact Time (minutes) | 3 | N/A | N/A |

| Mixed Acid Composition | |||

| Nitric Acid (%) | N/A | 20 | 20 |

| Sulfuric Acid (%) | N/A | 68 | 68 |

| Water (%) | N/A | 12 | 12 |

| Results | |||

| This compound Yield (parts) | 1684 | N/A | N/A |

| Conversion of Alcohol (%) | 96.6 | 97.4 | 94.3 |

Visualizations

The diagrams below illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

The Mechanism of Amyl Nitrate as a Cetane Improver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of amyl nitrate as a cetane improver in diesel fuels. The document outlines the fundamental chemical processes, presents quantitative data from various studies, describes common experimental protocols, and visualizes the key pathways involved in its function.

Core Mechanism of Action

This compound, with the chemical formula CH₃(CH₂)₄ONO₂, serves as a potent cetane improver by accelerating the ignition of diesel fuel.[1] The fundamental principle of its action lies in its capacity to thermally decompose at temperatures significantly lower than the autoignition temperature of the diesel fuel itself.[2] This early decomposition initiates a cascade of reactions that effectively shorten the ignition delay period, which is the primary characteristic measured by the cetane number.

The process begins with the homolytic cleavage of the relatively weak oxygen-nitrogen bond (O-NO₂) within the this compound molecule upon exposure to the heat of the compression stroke in a diesel engine.[3] This initial decomposition step generates an amyloxy radical (CH₃(CH₂)₄O•) and nitrogen dioxide (NO₂).

These highly reactive free radicals, particularly the amyloxy radical, then participate in the pre-ignition chemistry of the diesel fuel hydrocarbons.[4][5] They abstract hydrogen atoms from the fuel molecules, creating alkyl radicals. This initiation of radical chain reactions at a lower temperature accelerates the overall oxidation process, leading to a more rapid and controlled ignition of the fuel-air mixture.[6] The result is a smoother combustion process, reduced engine knock, and improved cold-start performance.[2]

Chemical Decomposition Pathway

The primary decomposition and subsequent reactions can be summarized as follows:

-

Initiation: Thermal decomposition of this compound forms an amyloxy radical and nitrogen dioxide.

-

Propagation: The amyloxy radical abstracts a hydrogen atom from a hydrocarbon fuel molecule (R-H), generating an alkyl radical (R•) and amyl alcohol.

-

Chain Reactions: The generated alkyl radicals and nitrogen dioxide participate in a complex series of chain reactions with oxygen, leading to the formation of hydroperoxides and other species that further accelerate ignition.

dot

Caption: Decomposition pathway of this compound.

Quantitative Data on Performance

The effectiveness of this compound and other cetane improvers is quantified by the increase in the cetane number (CN) of the base fuel. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Cetane Number and Ignition Delay

| Base Fuel | This compound Concentration (vol%) | Cetane Number (CN) | Ignition Delay Reduction (%) | Reference |

| Diesel | 1 | 62 | Not Specified | [7] |

| Diesel | 2 | 75 | Not Specified | [7] |

| n-Butane | 0.1 | Not Specified | Significant Reduction | [5] |

Table 2: Comparative Performance of Cetane Improvers

| Additive | Base Fuel | Concentration | Effect on Performance | Reference |

| Iso-Amyl Nitrate (IAN) | Mahua Methyl Ester/Diesel Blend (20%) | 15% | Enhanced performance and reduced emissions | [8] |

| 2-Ethylhexyl Nitrate (2-EHN) | n-Butanol/Diesel Blend | Not Specified | Decreased NOx, improved brake thermal efficiency | [6] |

| Di-tert-butyl Peroxide (DTBP) | Pine Oil/Diesel Blend (50%) | Not Specified | 6.4% more NOx reduction than IAN | [9] |

Experimental Protocols

The evaluation of cetane improvers like this compound involves a range of experimental setups designed to measure ignition quality and combustion characteristics.

Constant Volume Combustion Chamber

This method is used to study ignition delay under controlled conditions.

Methodology:

-

A pre-mixed fuel/air mixture is introduced into a sealed, high-pressure chamber.

-

The mixture is rapidly compressed by a piston to simulate the compression stroke of a diesel engine, reaching a specific temperature and pressure.

-

The time interval between the end of compression and the onset of combustion (detected by a rapid rise in pressure) is measured as the ignition delay period.

-

The experiment is repeated with the base fuel and the fuel blended with this compound to determine the reduction in ignition delay.[5]

Rapid Compression Machine (RCM)

RCMs are used to study autoignition phenomena under conditions relevant to internal combustion engines.

Methodology:

-

A fuel/oxidizer mixture is introduced into a reaction chamber.

-

A piston rapidly compresses the mixture, typically in less than 50 milliseconds, to a precisely controlled temperature and pressure.

-

Pressure and often optical diagnostics are used to monitor the ignition process.

-

Ignition delay times are measured for various fuel blends and operating conditions.[10]

Cooperative Fuel Research (CFR) Engine

The CFR engine is the standard apparatus for determining the cetane number of diesel fuels according to ASTM D613.

Methodology:

-

The engine is operated under standardized conditions of speed, intake air temperature, and jacket temperature.

-

The compression ratio of the engine is adjusted until the test fuel exhibits a specific ignition delay (13 crank angle degrees).

-

This compression ratio is then compared to that required for reference fuels with known cetane numbers to determine the cetane number of the test sample.

-

To evaluate a cetane improver, the base fuel is tested, followed by the base fuel blended with a specific concentration of the additive.[11]

dot

Caption: Workflow for evaluating cetane improvers.

Conclusion

This compound functions as an effective cetane improver through its low-temperature thermal decomposition, which introduces a population of reactive free radicals into the fuel-air mixture prior to autoignition. These radicals initiate and propagate chain reactions involving the fuel hydrocarbons, thereby shortening the ignition delay and increasing the cetane number. This leads to improved combustion quality, characterized by smoother engine operation and better cold-start capability. The quantitative effects are dependent on the concentration of the additive and the composition of the base fuel. Standardized experimental protocols using equipment such as CFR engines and rapid compression machines are essential for the accurate evaluation of this compound and other cetane-improving additives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cetane improver - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. jten.yildiz.edu.tr [jten.yildiz.edu.tr]

- 9. mdpi.com [mdpi.com]

- 10. Experimental and modeling study of fuel interactions with an alkyl nitrate cetane enhancer, 2-ethyl-hexyl nitrate (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Pentyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl nitrate, also known as n-amyl nitrate, is an organic nitrate ester with the chemical formula C₅H₁₁NO₃. It is a colorless to light yellow liquid with a characteristic ether-like odor.[1] While structurally related to the more commonly known vasodilator, amyl nitrite, pentyl nitrate's primary application is as a cetane improver in diesel fuels, where it enhances combustion efficiency by accelerating ignition.[1] Its role as a fuel additive underscores the industrial importance of its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of pentyl nitrate, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its characterization.

Core Physicochemical Properties of n-Pentyl Nitrate

The following table summarizes the key quantitative physicochemical data for n-pentyl nitrate (CAS: 1002-16-0). It is crucial to distinguish these properties from those of pentyl nitrite (C₅H₁₁NO₂), as the two are often confounded in chemical literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -123.2 °C | [2] |

| Boiling Point | 157 °C | [2] |

| Density | 1.00 - 1.023 g/cm³ | [1][2] |

| Vapor Pressure | 3.55 mmHg at 25°C | [2] |

| Flash Point | 52 - 56.753 °C | [1][2] |

| Water Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble | [3] |

| Refractive Index | 1.4120 - 1.4160 | [2] |

Experimental Protocols

Synthesis of n-Pentyl Nitrate via Esterification

This protocol describes a general method for the synthesis of n-pentyl nitrate through the esterification of n-pentanol with nitric acid. This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood, as it involves the use of strong acids and produces a flammable and potentially explosive product.

Materials:

-

n-Pentanol (reagent grade)

-

Concentrated Nitric Acid (≥95%)

-

Concentrated Sulfuric Acid (as catalyst, optional)

-

Urea (to prevent the formation of nitrous acid)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Distilled water

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place a cooled mixture of concentrated nitric acid and a catalytic amount of sulfuric acid. A small amount of urea can be added to the reaction mixture to prevent the formation of nitrous acid and alkyl nitrites.[4]

-

Addition of n-Pentanol: Cool the flask in an ice bath. Slowly add n-pentanol to the stirred acid mixture from the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below a specified limit, typically between 0-10 °C, to minimize side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified period to ensure the completion of the esterification reaction. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

-

Phase Separation: Allow the layers to separate. The upper organic layer contains the crude n-pentyl nitrate.

-

Washing: Wash the organic layer sequentially with cold distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent. The crude n-pentyl nitrate can be purified by vacuum distillation to obtain the final product.

Analysis of n-Pentyl Nitrate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of n-pentyl nitrate using GC-MS.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile organic compounds (e.g., DB-1 or equivalent)

-

Helium (carrier gas)

-

n-Pentyl nitrate standard

-

Suitable solvent for sample dilution (e.g., hexane or dichloromethane)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the n-pentyl nitrate sample in a suitable solvent. A standard solution of known concentration should also be prepared for quantification.

-

GC-MS Method Setup:

-

Injector: Set the injector temperature (e.g., 250 °C) and operate in split or splitless mode depending on the sample concentration.

-

Oven Temperature Program: A typical temperature program would be an initial hold at a low temperature (e.g., 40 °C) for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 250 °C), and a final hold.

-

Carrier Gas: Use helium at a constant flow rate.

-

Mass Spectrometer: Set the MS parameters, including the ionization mode (Electron Ionization - EI), mass range (e.g., m/z 40-300), and detector voltage.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to n-pentyl nitrate.

-

Data Analysis:

-

Identification: Identify the n-pentyl nitrate peak by its retention time and by comparing its mass spectrum with a reference spectrum or library data. Characteristic fragment ions for alkyl nitrates can be observed.[5]

-

Quantification: If a standard was used, quantify the amount of n-pentyl nitrate in the sample by comparing the peak area with the calibration curve generated from the standard.

-

Mandatory Visualizations

Workflow for Synthesis and Characterization of n-Pentyl Nitrate

References

- 1. N-AMYL NITRATE CAS 1002-16-0 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 2. Cas 1002-16-0,N-AMYL NITRATE | lookchem [lookchem.com]

- 3. Amyl Nitrate | C5H11NO3 | CID 61250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nist.gov [nist.gov]

- 5. Pentyl nitrite synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Isomers of Amyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl nitrate, with the chemical formula C₅H₁₁NO₃, is an alkyl nitrate that exists as several structural isomers. While often confused with the more widely known amyl nitrite, this compound possesses distinct chemical and physical properties.[1] Primarily recognized for its application as a cetane improver in diesel fuels, its broader biological activities and the specific properties of its various isomers are less documented.[2] This guide provides a comprehensive overview of the known isomers of this compound, detailing their physicochemical properties, synthesis, and analytical methods, and explores their mechanism of action, with a focus on aspects relevant to chemical and pharmaceutical research.

There are eight theoretical structural isomers of this compound, arising from the different arrangements of the five-carbon amyl group. These are:

-

n-Amyl nitrate (Pentan-1-yl nitrate)

-

Isothis compound (3-Methylbutan-1-yl nitrate)

-

sec-Amyl nitrate (Pentan-2-yl nitrate)

-

3-Pentyl nitrate (Pentan-3-yl nitrate)

-

Neopentyl nitrate (2,2-Dimethylpropan-1-yl nitrate)

-

tert-Amyl nitrate (2-Methylbutan-2-yl nitrate)

-

2-Methyl-1-butyl nitrate

-

3-Methyl-2-butyl nitrate

This document will focus on the isomers for which data is available in the scientific literature.

Physicochemical Properties of this compound Isomers

The structural differences among the isomers of this compound lead to variations in their physical and chemical properties. A summary of the available quantitative data is presented below.

| Property | n-Amyl Nitrate | Isothis compound | 3-Pentyl Nitrate |

| Molecular Formula | C₅H₁₁NO₃ | C₅H₁₁NO₃ | C₅H₁₁NO₃ |

| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |

| Boiling Point | 157 °C | 148 °C | 214.47 °C (487.62 K)[1] |

| Melting Point | -123.2 °C | -61.6 °C (estimate) | 23.8 °C (296.95 K)[1] |

| Density | 1.00 g/cm³ | 1.00 g/cm³ | Not Available |

| Flash Point | 52 °C | 49 °C | Not Available |

| Water Solubility | Insoluble | Slightly soluble | Not Available |

| Vapor Pressure | 3.55 mmHg at 25°C | Not Available | Not Available |

| Refractive Index | 1.4120-1.4160 | 1.4110-1.4140 | Not Available |

| CAS Number | 1002-16-0 | 543-87-3 | Not Available |

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of alkyl nitrates, including the isomers of this compound, can be achieved through the esterification of the corresponding amyl alcohol with a nitrating agent. A general laboratory-scale procedure is outlined below.

General Protocol for the Synthesis of Alkyl Nitrates:

Materials:

-

Corresponding amyl alcohol (e.g., 1-pentanol for n-amyl nitrate, 3-methyl-1-butanol for isothis compound)

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Water

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Glass reaction vessel with stirring and temperature control (e.g., three-necked flask with a dropping funnel, condenser, and thermometer)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a glass reaction vessel, a mixture of the chosen amyl alcohol and water is prepared.[2]

-

The vessel is cooled in an ice bath to maintain a low temperature.

-

Concentrated nitric acid is added dropwise to the alcohol-water mixture with constant stirring.[2] The temperature should be carefully monitored and maintained to prevent excessive heat generation.

-

Following the addition of nitric acid, a measured amount of concentrated sulfuric acid is added slowly to catalyze the esterification.[2]

-

After the addition is complete, the reaction mixture is allowed to stir for a specified period while maintaining a low temperature.

-

Upon completion of the reaction, the mixture is transferred to a separatory funnel where two layers will form.

-

The organic layer, containing the this compound, is separated.

-

The organic layer is then washed sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acids.

-

The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

The final product is purified by distillation to remove any remaining impurities and unreacted starting materials.[2]

Safety Precautions:

-

This synthesis should be performed in a well-ventilated fume hood.

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

The reaction can be exothermic, and careful temperature control is crucial to prevent runaway reactions.

-

Alkyl nitrates are flammable and can be explosive under certain conditions.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a suitable technique for the separation and identification of the different isomers of this compound. While a specific protocol for all this compound isomers is not detailed in the available literature, a general method for the analysis of alkyl nitrites can be adapted.

General GC-MS Protocol for Isomer Analysis:

-

Instrument: A gas chromatograph coupled with a mass spectrometer.

-

Column: A capillary column suitable for the separation of volatile organic compounds (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injection: A small volume of the sample, diluted in a suitable solvent (e.g., dichloromethane or hexane), is injected into the GC inlet. The injector temperature should be optimized to ensure complete vaporization without thermal decomposition.

-

Oven Temperature Program: A temperature gradient program is typically used to achieve good separation of the isomers. An initial low temperature is held for a few minutes, followed by a ramp to a higher final temperature.

-

Mass Spectrometer: The mass spectrometer can be operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded, and the fragmentation patterns can be used to identify the different isomers.

Mechanism of Action and Signaling Pathways

Role as a Cetane Improver

The primary industrial application of this compound is as a cetane improver in diesel fuel. The cetane number is a measure of the fuel's ignition quality. This compound enhances the cetane number by decomposing at a lower temperature than the diesel fuel itself. This initial decomposition initiates a series of exothermic reactions that lead to the combustion of the fuel at a lower temperature, thereby reducing the ignition delay.[3]

The proposed mechanism involves the thermal decomposition of the this compound molecule, which generates free radicals. These highly reactive species then initiate chain reactions with the hydrocarbon components of the diesel fuel, accelerating the onset of combustion.

Caption: Mechanism of this compound as a cetane improver in diesel fuel.

Biological Activity and Toxicological Profile

Information regarding the specific biological activity and signaling pathways of this compound isomers is scarce, with the majority of toxicological data being conflated with that of amyl nitrite. However, it is known that inhalation or ingestion of this compound can lead to adverse health effects.

The toxic effects of nitrates are generally attributed to their in vivo reduction to nitrites.[4] While this compound itself is not a potent vasodilator like amyl nitrite, its potential metabolism to release nitric oxide or nitrite ions could theoretically lead to vasodilation and a subsequent drop in blood pressure.[5] Inhalation of this compound can cause suppression of the immune system.[5]

Potential Toxicological Pathway:

Caption: A simplified potential toxicological pathway of this compound.

It is crucial for drug development professionals to note that due to the lack of specific research on the pharmacological effects of this compound isomers, their potential as therapeutic agents is currently unknown and uninvestigated. The available data primarily points to their industrial use and potential toxicity.

Conclusion

The isomers of this compound represent a group of compounds with established utility in the fuel industry. This guide has summarized the available physicochemical data, provided a general framework for their synthesis and analysis, and outlined their primary mechanism of action as cetane improvers. For researchers and professionals in drug development, the key takeaway is the significant gap in knowledge regarding the biological activities and specific signaling pathways of these isomers. While the toxicological profile of nitrates, in general, suggests caution, the unique properties of each this compound isomer remain an unexplored area of research. Further investigation is warranted to fully characterize all isomers and to determine if any possess pharmacological properties that could be of therapeutic interest.

References

biological activity of alkyl nitrates in mammalian systems

An In-depth Technical Guide on the Biological Activity of Alkyl Nitrates in Mammalian Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyl nitrates are a class of organic compounds that function as potent vasodilators in mammalian systems. Their therapeutic effects, most notably in the treatment of angina pectoris, are primarily mediated through the release of nitric oxide (NO) or NO-related species.[1][2] This guide provides a comprehensive overview of the metabolic activation, signaling pathways, and physiological effects of alkyl nitrates. It details the key enzymatic systems involved in their bioactivation, including mitochondrial aldehyde dehydrogenase (ALDH2) and cytochrome P450 (CYP450), and elucidates the canonical nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling cascade that leads to smooth muscle relaxation. Furthermore, this document presents structured tables of quantitative data, detailed experimental protocols for assessing biological activity, and visual diagrams of core pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction to Alkyl Nitrates

Alkyl nitrates (R-ONO₂) and the related alkyl nitrites (R-ONO) are esters of nitric acid and nitrous acid, respectively.[3] Compounds like glyceryl trinitrate (GTN), isosorbide dinitrate (ISDN), and amyl nitrite have been cornerstone therapies for cardiovascular diseases for over a century.[2][4] Their primary mechanism of action involves the generation of nitric oxide (NO), a critical signaling molecule that regulates vascular tone.[5][6] Upon administration, these compounds undergo biotransformation to release NO, which initiates a signaling cascade resulting in the relaxation of involuntary smooth muscles, particularly in blood vessel walls.[1] This vasodilation reduces both preload and afterload on the heart, decreasing myocardial oxygen demand and alleviating ischemic pain.[7][8]

Metabolic Bioactivation Pathways

The conversion of organic nitrates into a bioactive NO species is a critical, enzyme-mediated process. While several pathways have been identified, two enzyme systems are considered paramount: mitochondrial aldehyde dehydrogenase (ALDH2) and the cytochrome P450 (CYP450) superfamily.

Mitochondrial Aldehyde Dehydrogenase (ALDH2)

There is substantial evidence that ALDH2 is a key enzyme in the bioactivation of glyceryl trinitrate (GTN).[4][9] ALDH2 catalyzes the denitration of GTN to form 1,2-glyceryl dinitrate (1,2-GDN) and inorganic nitrite (NO₂⁻).[4][10] This reaction is dependent on reduced thiols at the enzyme's active site.[10] The generated nitrite can then be further reduced to NO, leading to vasodilation.[4][9] The clinical significance of this pathway is underscored by the observation that individuals with a common E487K mutation in the ALDH2 gene, prevalent in East Asian populations, exhibit reduced activity and are less responsive to GTN treatment.[9] Continuous GTN treatment can also lead to the inactivation of ALDH2, which is a contributing factor to the development of nitrate tolerance.[11]

Caption: Metabolic Bioactivation of GTN by ALDH2.

Cytochrome P450 (CYP450)

The cytochrome P450 system, a superfamily of heme-containing monooxygenases primarily located in the liver and other tissues, also plays a significant role in the metabolism of organic nitrates.[12][13] Studies have shown that various CYP isoforms, such as CYP1A2 and CYP2J2, can generate NO from compounds like GTN, ISDN, and NO-aspirin.[14][15] This process requires NADPH as a cofactor and is indicative of a reductive metabolic pathway.[14][16] Continuous administration of organic nitrates has been shown to decrease hepatic P450 levels, which may contribute to the phenomenon of drug tolerance.[12]

The NO/sGC/cGMP Signaling Pathway

The vasodilatory effects of alkyl nitrates are mediated by the canonical nitric oxide signaling pathway, which is conserved across many mammalian cell types, particularly vascular smooth muscle cells.

-

Activation of Soluble Guanylate Cyclase (sGC): Once generated, NO diffuses from its site of production into nearby smooth muscle cells.[17] Here, it binds to the heme prosthetic group of the enzyme soluble guanylate cyclase (sGC).[2][18] This binding event induces a conformational change that activates the enzyme.[19]

-

Synthesis of Cyclic GMP (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2][5]

-

Activation of Protein Kinase G (PKG): Elevated intracellular levels of cGMP lead to the activation of cGMP-dependent protein kinase (PKG).[20][21]

-

Induction of Smooth Muscle Relaxation: PKG phosphorylates several downstream protein targets that collectively cause smooth muscle relaxation.[21][22] These mechanisms include:

-

Decreased Intracellular Calcium (Ca²⁺): PKG activation leads to the phosphorylation and inhibition of channels that permit calcium influx, and it enhances the activity of pumps that sequester Ca²⁺ into the sarcoplasmic reticulum and extrude it from the cell.[8]

-

Myosin Light Chain Dephosphorylation: PKG can activate myosin light chain phosphatase, which dephosphorylates the myosin light chains, preventing the interaction of myosin and actin filaments required for muscle contraction.[17][23]

-

The net result is a relaxation of the vascular smooth muscle, leading to vasodilation.[23]

References

- 1. Amyl nitrite - Wikipedia [en.wikipedia.org]

- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyl nitrite - Wikipedia [en.wikipedia.org]

- 4. Mitochondrial aldehyde dehydrogenase mediates vasodilator responses of glyceryl trinitrate and sodium nitrite in the pulmonary vascular bed of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. reference.medscape.com [reference.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioactivation of nitroglycerin by the mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitrate reductase activity of mitochondrial aldehyde dehydrogenase (ALDH-2) as a redox sensor for cardiovascular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial aldehyde dehydrogenase (ALDH-2)--maker of and marker for nitrate tolerance in response to nitroglycerin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Continuous treatment with organic nitrate affects hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytochrome P450 is responsible for nitric oxide generation from NO-aspirin and other organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytochrome P-450-dependent formation of alkylating metabolites of the 2-chloroethylnitrosoureas MeCCNU and CCNU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of nitroglycerin on soluble guanylate cyclase: implications for nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of cGMP-dependent protein kinase in development of tolerance to nitroglycerine in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nitric oxide–cGMP–protein kinase G pathway negatively regulates vascular transient receptor potential channel TRPC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

Foundational Research on the Decomposition of Amyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Foundational research on the specific decomposition pathways and kinetics of amyl nitrate is limited in publicly available literature. This guide synthesizes established principles from the broader class of alkyl nitrates and presents data from related compounds to provide a comprehensive overview.

Introduction

This compound (C₅H₁₁NO₃) is an organic nitrate ester with applications as a cetane improver in diesel fuel.[1] Like other nitrate esters, its utility is linked to its thermal instability. Understanding the decomposition of this compound is crucial for its safe handling, storage, and application, as well as for predicting its environmental fate. This technical guide provides an in-depth analysis of the core principles governing the decomposition of this compound, drawing upon foundational research on analogous alkyl nitrates.

When heated, this compound decomposes and emits toxic fumes of nitrogen oxides.[2] Overheated material may even detonate.[3]

Decomposition Mechanisms

The primary decomposition pathway for alkyl nitrates is initiated by the homolytic cleavage of the weak oxygen-nitrogen bond (O-NO₂). This unimolecular reaction is the rate-determining step in the thermal decomposition process.

2.1. Thermal Decomposition

The principal thermal decomposition mechanism for an alkyl nitrate (RONO₂) is the scission of the O-NO₂ bond, which has a bond dissociation energy of approximately 38-41 kcal/mol.[4] This initial step yields an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

For this compound, the initial decomposition can be represented as:

C₅H₁₁ONO₂ → C₅H₁₁O• + NO₂

The resulting amyloxy radical (C₅H₁₁O•) is highly reactive and can undergo several subsequent reactions, including:

-

β-scission: Fragmentation of the alkoxy radical to yield an aldehyde and a smaller alkyl radical.

-

Hydrogen abstraction: Reaction with another molecule to form amyl alcohol and a new radical.

-

Isomerization: Rearrangement of the radical.

The nitrogen dioxide (NO₂) can also participate in a variety of secondary reactions.

Analysis of nitrate ester explosives using gas chromatography-vacuum ultraviolet spectroscopy (GC-VUV) has shown that their thermal decomposition results in products such as nitric oxide (NO), water (H₂O), carbon monoxide (CO), oxygen (O₂), and formaldehyde (HCHO).[5]

2.2. Photolytic Decomposition

2.3. Catalytic Decomposition

The decomposition of nitrate esters can be catalyzed by various substances. For instance, the presence of acids, bases, or certain metals can lower the activation energy for decomposition and increase the reaction rate.

Quantitative Data for Alkyl Nitrate Decomposition

Specific kinetic parameters for the decomposition of this compound are not well-documented. However, data from other alkyl nitrates can provide valuable insights into its expected reactivity. The following table summarizes kinetic data for the thermal decomposition of selected nitrate esters.

| Nitrate Ester | Activation Energy (Ea) | Pre-exponential Factor (A) | Temperature Range (°C) | Experimental Method |

| A Nitrate Ester Explosive | 133.23 kJ/mol | 3.191 x 10⁷ s⁻¹ | (Not Specified) | Thermogravimetric Analysis (TG) |

| Isopropyl Nitrate | 39.3 ± 4.0 kcal/mol (~164.4 kJ/mol) | (Not Specified) | 200 - 382 | Flow Reactor |

| Nitrocellulose (denitration) | 19.1 - 26.3 kcal/mol (~79.9 - 110.0 kJ/mol) | (Not Specified) | (Not Specified) | (Inferred from hydrolysis) |

Note: The data presented is for comparative purposes and may not be directly representative of this compound decomposition.

Experimental Protocols

The study of alkyl nitrate decomposition typically involves specialized experimental setups to handle potentially energetic materials and to analyze the complex mixture of reaction products. Below are generalized protocols based on methods used for similar compounds.

4.1. Thermal Decomposition Kinetics using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This method is used to determine the thermal stability and decomposition kinetics of a substance.

-

Apparatus: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC. A gas flow control system for maintaining an inert atmosphere (e.g., nitrogen, argon).

-

Procedure:

-

A small, precisely weighed sample of the alkyl nitrate (typically 1-5 mg) is placed in an aluminum or ceramic crucible.

-

The crucible is placed in the STA furnace.

-

The furnace is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) under a continuous flow of inert gas.

-

The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

The experiment is repeated at several different heating rates to enable kinetic analysis.

-

-

Data Analysis: The TGA data is used to determine the temperature at which decomposition begins and the rate of mass loss. The DSC data provides information on the enthalpy of decomposition. Kinetic parameters such as activation energy and the pre-exponential factor can be calculated from the TGA data using model-free (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) or model-fitting methods.

4.2. Product Analysis using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is employed to identify the decomposition products.

-

Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Procedure:

-

A small amount of the alkyl nitrate is introduced into the pyrolyzer.

-

The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

The volatile decomposition products are swept into the GC column by a carrier gas.

-

The products are separated in the GC column based on their boiling points and affinity for the stationary phase.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

-

Visualizations

5.1. Proposed Thermal Decomposition Pathway of this compound

The following diagram illustrates the initial step and subsequent possible reactions in the thermal decomposition of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

5.2. Experimental Workflow for Decomposition Analysis

The following diagram outlines a typical experimental workflow for studying the decomposition of an organic nitrate.

Caption: Experimental workflow for this compound decomposition analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H11NO3 | CID 61250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. caprysses.fr [caprysses.fr]

- 5. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Reactivity of Amyl Nitrite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl nitrite (C₅H₁₁NO₂) is a well-known vasodilator with a long history of medical use, particularly in the treatment of angina pectoris and as an antidote for cyanide poisoning. Its biological activity is primarily attributed to the chemical reactivity of the nitrite functional group, which leads to the release of nitric oxide (NO), a key signaling molecule in various physiological processes. This technical guide provides a comprehensive overview of the current understanding of amyl nitrite's reactivity, focusing on its chemical stability, and its interactions with biologically relevant molecules. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Chemical Properties and Stability

Amyl nitrite is a clear, yellowish, volatile, and flammable liquid with a characteristic fruity odor. It is sparingly soluble in water but miscible with ethanol and diethyl ether. The chemical reactivity of amyl nitrite is centered on the nitrite group, with the amyl group being relatively unreactive.

Amyl nitrite is known to be unstable and decomposes upon exposure to air, light, and water. This degradation can be accelerated by heat and the presence of acids. The decomposition products can include isoamyl alcohol, nitrogen oxides, and nitric acid. The stability of amyl nitrite can be enhanced by the addition of stabilizers such as potassium carbonate, trisodium phosphate, or magnesium oxide, which act as sinks for the acidic decomposition products.

Reactivity with Biological Molecules

The primary biological effects of amyl nitrite stem from its ability to release nitric oxide (NO). This NO release is a result of its chemical reactions within the physiological environment. Key reactions include those with hemoglobin and thiols.

Reaction with Hemoglobin

Amyl nitrite is a potent oxidant of hemoglobin, converting it to methemoglobin. This reaction is the basis for its use as an antidote for cyanide poisoning. The ferric iron in methemoglobin has a high affinity for cyanide, sequestering it from cytochrome c oxidase. Kinetic studies have shown that amyl nitrite reacts rapidly with oxyhemoglobin.

Table 1: Reaction Rate Constants for the Oxidation of Oxyhemoglobin

| Reactant | Rate Constant (M⁻¹min⁻¹) | Reference |

| Amyl Nitrite | 7.45 x 10⁴ | |

| Sodium Nitrite | 1.14 x 10⁴ | |

| Nitroglycerin | 3.50 x 10¹ |

Reaction with Thiols

Amyl nitrite reacts with thiols, such as cysteine and glutathione, to form S-nitrosothiols. This reaction is believed to contribute to its vasodilatory effects through the transport and release of NO. The reaction rate is dependent on the thiolate anion (RS⁻) concentration.

Table 2: Second-Order Rate Constants for the Reaction of Alkyl Nitrites with Cysteine

| Alkyl Nitrite | Relative Reactivity |

| Isopentyl Nitrite | 16 |

| Isopropyl Nitrite | 6.7 |

| t-Butyl Nitrite | 1 |

Data adapted from a study on the reaction of alkyl nitrites with cysteine in aqueous solution.

Table 3: Kinetic Parameters for the Reaction of Amyl Nitrite with Glutathione

| Parameter | Value | Reference |

| Second-Order Rate Constant (k₂) | 21.0 M⁻¹min⁻¹ |

Signaling Pathways

The primary signaling pathway activated by amyl nitrite is the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.

Caption: The NO/cGMP signaling pathway in vascular smooth muscle cells.

The released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation. The signal is terminated by the hydrolysis of cGMP to GMP by phosphodiesterases (PDEs), such as PDE5.

Experimental Protocols

Synthesis of Amyl Nitrite

This protocol is adapted from established laboratory procedures.

Materials:

-

n-Amyl alcohol

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Sodium bicarbonate (NaHCO₃)

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked flask, mechanical stirrer, separatory funnel, thermometer, ice-salt bath

Procedure:

-

Prepare a solution of 95g of sodium nitrite in 375 mL of water in a 1-liter three-necked flask.

-

Cool the flask in an ice-salt bath until the temperature of the solution is 0°C.

-

Slowly add a pre-cooled (0°C) mixture of 135 mL of n-amyl alcohol, 62.5 g of concentrated sulfuric acid, and 25 mL of water from a separatory funnel over 45-60 minutes, maintaining the reaction temperature at 0 ± 1°C with vigorous stirring.

-

After the addition is complete, allow the mixture to stand for 1.5 hours.

-

Separate the upper yellow layer of crude amyl nitrite.

-

Wash the crude product with a solution of 1g of sodium bicarbonate and 12.5g of sodium chloride in 50 mL of water.

-

Dry the amyl nitrite over anhydrous magnesium sulfate.

-

The product can be further purified by distillation.

Caption: Experimental workflow for the synthesis of amyl nitrite.

Kinetic Analysis of Hemoglobin Oxidation

This protocol is based on spectrophotometric methods used to study the reaction between amyl nitrite and hemoglobin.

Materials:

-

Fresh whole blood

-

Phosphate-buffered saline (PBS), pH 7.4

-

Amyl nitrite solution of known concentration

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Isolate red blood cells (RBCs) from whole blood by centrifugation and wash with PBS.

-

Lyse the RBCs to obtain a hemoglobin solution.

-

Dilute the hemoglobin solution to a desired concentration in PBS.

-

Place the hemoglobin solution in a cuvette and record the initial absorbance at a wavelength sensitive to the difference between oxyhemoglobin and methemoglobin (e.g., 630 nm).

-

Initiate the reaction by adding a known concentration of amyl nitrite to the cuvette.

-

Monitor the change in absorbance over time at the selected wavelength.

-

Calculate the concentration of methemoglobin formed at different time points using the Beer-Lambert law.

-

Determine the initial reaction rate from the slope of the concentration versus time plot.

-

Calculate the second-order rate constant from the initial rate and the initial concentrations of hemoglobin and amyl nitrite.

Quantification of Amyl Nitrite and its Decomposition Products

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is a common method for the quantification of amyl nitrite and its primary decomposition product, amyl alcohol.

General GC-FID/MS Protocol:

-

Sample Preparation: Prepare a standard curve of amyl nitrite and amyl alcohol in a suitable solvent (e.g., hexane). For biological samples, a headspace extraction technique is often employed.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 200-250°C).

-